![molecular formula C21H24N4O3S B2544331 3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylpropyl)-1H-pyrazole-4-carboxamide CAS No. 1322749-05-2](/img/structure/B2544331.png)
3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylpropyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, which includes this compound, often involves reactions such as silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with various functional groups including a methyl group, a sulfamoyl group attached to a 4-methylphenyl group, and a carboxamide group attached to a 2-phenylpropyl group.Chemical Reactions Analysis
Pyrazole derivatives, including this compound, can undergo various chemical reactions. Some of these reactions include acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines, [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Scientific Research Applications
- Studies suggest that it may inhibit tumor growth by interfering with cell cycle progression or inducing apoptosis in cancer cells .
- Investigations have explored its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
- Researchers have tested its efficacy against various bacterial strains, including drug-resistant ones .
- Scientists have explored its potential to mitigate oxidative stress, inflammation, and neuronal damage in neurodegenerative disorders .
- Researchers have studied its effects on glucose metabolism, lipid regulation, and insulin sensitivity .
Anticancer Potential
Anti-inflammatory Properties
Antibacterial Activity
Neuroprotective Effects
Metabolic Disorders
Chemical Biology and Medicinal Chemistry
properties
IUPAC Name |
3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylpropyl)pyrazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-14-9-11-18(12-10-14)25-29(27,28)21-19(16(3)23-24-21)20(26)22-13-15(2)17-7-5-4-6-8-17/h4-12,15-16,19,21,23-25H,13H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFABZDGNMXGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(NN1)S(=O)(=O)NC2=CC=C(C=C2)C)C(=O)NCC(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylpropyl)-1H-pyrazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.